molecular formula C10H10O3 B1439812 5-(Furan-3-yl)cyclohexane-1,3-dione CAS No. 14389-43-6

5-(Furan-3-yl)cyclohexane-1,3-dione

Cat. No. B1439812
CAS RN: 14389-43-6
M. Wt: 178.18 g/mol
InChI Key: NMPOXKDKNJQVPU-UHFFFAOYSA-N
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Description

“5-(Furan-3-yl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C10H10O3 . It is also known by other names such as “5-(2-Furyl)-1,3-cyclohexanedione”, “5-(2-Furyl)cyclohexane-1,3-dione”, and “5-(2-Furanyl)-1,3-Cyclohexanedione” among others .


Synthesis Analysis

While specific synthesis methods for “5-(Furan-3-yl)cyclohexane-1,3-dione” were not found in the search results, furan compounds in general can be synthesized through various methods such as the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-diketones, which could potentially be applied to the synthesis of “5-(Furan-3-yl)cyclohexane-1,3-dione”.


Molecular Structure Analysis

The molecular structure of “5-(Furan-3-yl)cyclohexane-1,3-dione” consists of a furan ring attached to a cyclohexane ring, which contains two ketone functional groups . The InChIKey for this compound is FYLTVHCMIYGVPZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-(Furan-3-yl)cyclohexane-1,3-dione” has a molecular weight of 178.187 . It has a melting point of 152-155 °C and a predicted boiling point of 337.7±42.0 °C . The compound has a predicted density of 1.216±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Trimer Formation : 5-(Furan-3-yl)cyclohexane-1,3-dione has been involved in chemical reactions forming trimers containing a nine-membered lactone ring and a furan as well as two cyclohexane groups. This demonstrates its utility in complex organic synthesis (Barnes, 1996).

  • Heterocyclic Synthesis : It is used in the synthesis of polyheterocyclic compounds, showcasing its application in developing diverse molecular structures with potential biological activities (Zhang et al., 2017).

  • Structural Analysis : Structural analysis of derivatives of 5-(Furan-3-yl)cyclohexane-1,3-dione provides insights into molecular configurations, essential for designing specific molecular interactions in various applications (Silva et al., 2018).

Applications in Organic Chemistry and Material Science

  • Synthesis of Oxygen-Containing Heterocycles : This compound is pivotal in synthesizing six-membered oxygen heterocycles, crucial in developing natural products and bioactive molecules with varied therapeutic potentials (Sharma et al., 2020).

  • Precursor for Bioactive Molecules : It serves as a structural precursor in the synthesis of diverse bioactive molecules, such as chromenones and xanthenones, highlighting its importance in pharmaceutical chemistry (Sharma et al., 2021).

  • Stabilizer in Propellants : The derivatives of 5-(Furan-3-yl)cyclohexane-1,3-dione have been used as stabilizers in propellants, indicating its utility in material science, particularly in the explosives and propellants industry (Soliman & El-damaty, 1984).

Photophysical Properties and Sensor Applications

  • Metal Ion Sensors : Its derivatives show potential as metal ion sensors, with specific compounds undergoing color changes in the presence of certain metal ions like aluminum(III), demonstrating applications in environmental monitoring and analytical chemistry (Kumar et al., 2015).

Safety And Hazards

Safety data for “5-(Furan-3-yl)cyclohexane-1,3-dione” indicates that it is an irritant . Safety statements for this compound include “Do not breathe dust” and "Avoid contact with skin and eyes" .

properties

IUPAC Name

5-(furan-3-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-2,6,8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPOXKDKNJQVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679710
Record name 5-(Furan-3-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-3-yl)cyclohexane-1,3-dione

CAS RN

14389-43-6
Record name 5-(Furan-3-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-3-yl)cyclohexane-1,3-dione
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Citations

For This Compound
1
Citations
SW Hansen, MN Erichsen, THV Huynh… - …, 2016 - Wiley Online Library
In the present study, we made further investigations on the structure–activity requirements of the selective excitatory amino acid transporter 1 (EAAT1) inhibitor, 2‐amino‐4‐(4‐…

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